molecular formula C18H24N4O5S B15101243 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B15101243
M. Wt: 408.5 g/mol
InChI Key: CLXAFVKEBOZKSL-UHFFFAOYSA-N
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Description

1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thiophene sulfone group, and a carbamoyl functional group, making it an interesting subject for scientific research and industrial applications.

Properties

Molecular Formula

C18H24N4O5S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H24N4O5S/c19-16(23)12-5-8-22(9-6-12)17(24)13-1-3-14(4-2-13)20-18(25)21-15-7-10-28(26,27)11-15/h1-4,12,15H,5-11H2,(H2,19,23)(H2,20,21,25)

InChI Key

CLXAFVKEBOZKSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene sulfone group: This can be achieved by oxidizing tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling reactions: The thiophene sulfone intermediate is then coupled with an amine derivative to form the carbamoyl group.

    Formation of the piperidine ring: The final step involves the formation of the piperidine ring through cyclization reactions, often using reagents like sodium hydride or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the piperidine ring.

Scientific Research Applications

1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels . By activating these channels, the compound can modulate cellular excitability and neurotransmitter release, which is crucial in the treatment of conditions like epilepsy and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively activate GIRK channels with improved metabolic stability makes it a promising candidate for further research and development .

Biological Activity

The compound 1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide represents a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be broken down into several components:

  • 1,1-Dioxidotetrahydrothiophen-3-yl : A thiophene derivative that contributes to the compound's unique properties.
  • Piperidine : A six-membered ring containing nitrogen, often associated with biological activity.
  • Carbamoyl and Carbonyl Groups : These functional groups are crucial for the compound's interaction with biological targets.

Synthesis Methodology

The synthesis typically involves the formation of amide bonds between the thiophene derivative and piperidine, often utilizing coupling agents such as HATU or EDC in a solvent like DMSO. The reaction conditions may vary based on the substituents on the thiophene and piperidine rings.

Research indicates that compounds similar to this structure may exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
  • Antimicrobial Properties : Certain analogs have demonstrated efficacy against bacterial strains, suggesting a role in antibiotic development.

In Vitro Studies

In vitro assays have been conducted to evaluate the potency of related compounds. For instance, derivatives of tetrahydro-benzothiophene have been tested for their ability to act as inverse agonists on nuclear receptors like RORγt. The IC50 values from these studies provide insight into their effectiveness:

CompoundIC50 (µM)Biological Target
Compound A0.5RORγt
Compound B1.2TNF-α Inhibition
Compound C0.8Bacterial Inhibition

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Modulation : Research published in Pharmacology Reports showed that derivatives reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for treating autoimmune diseases .
  • Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that certain analogs effectively inhibited the growth of Staphylococcus aureus, indicating their potential use in developing new antibiotics .

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